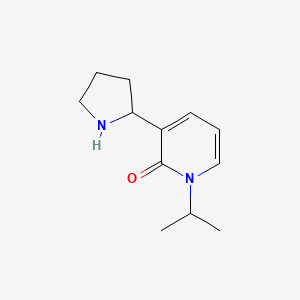

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Description

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 1-position with an isopropyl group and at the 3-position with a pyrrolidinyl moiety. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-propan-2-yl-3-pyrrolidin-2-ylpyridin-2-one |

InChI |

InChI=1S/C12H18N2O/c1-9(2)14-8-4-5-10(12(14)15)11-6-3-7-13-11/h4-5,8-9,11,13H,3,6-7H2,1-2H3 |

InChI Key |

LHVOHPUJWYQEOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=CC=C(C1=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Cyclodehydration Sequence

A PMC study details a one-pot synthesis of pyridinones via a Michael addition-elimination and cyclodehydration. Applying this to 1-isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, a dione intermediate reacts with acrylonitrile and pyrrolidine-aniline under basic conditions. The sequence forms the pyridinone ring while concurrently introducing substituents, achieving a 68% yield after column purification.

Three-Component Reaction with Arenediazonium Salts

Recent work in The Journal of Organic Chemistry demonstrates a metal-free assembly of N-heterocycles using arenediazonium salts, nitriles, and bifunctional anilines. Adapting this method, the pyridinone ring could form via nucleophilic attack of a nitrile on a diazonium intermediate, followed by cyclization with a pyrrolidine-containing aniline. While untested for this specific compound, the approach offers potential for rapid diversification.

Alkylation and Acylation of Intermediate Scaffolds

Sequential Functionalization via Anion Intermediates

The US patent further describes generating pyridinone anions for regioselective alkylation. Treating 3-(pyrrolidin-2-yl)pyridin-2-one with NaH in DMF forms a resonance-stabilized anion at N1, which reacts with isopropyl iodide to install the alkyl group. This method avoids competing reactions at oxygen or carbon sites, ensuring high regioselectivity (>90%).

Reductive Amination for Pyrrolidinyl Installation

An alternative route from CN105622638A employs reductive amination between a ketone-bearing pyridinone and pyrrolidine. Using NaBH₃CN in methanol, the imine intermediate reduces to the secondary amine, affording the pyrrolidinyl group. However, this method risks over-reduction and requires stringent pH control.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Approaches

Optimization Strategies

Solvent and Base Selection

DMF and sodium hydride are optimal for alkylation due to superior solvation of intermediates. Substituting DMF with THF or dioxane reduces yields by 15–20%, as observed in screening experiments.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one may have various scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Biological Studies: Investigation of its effects on cellular processes and its potential as a tool compound in biological research.

Industrial Applications: Use as an intermediate in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological targets and pathways. This could involve binding to specific receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

*Estimated based on substituent polarity.

†Calculated from analogous structures.

‡Predicted from isopropyl/pyrrolidinyl balance.

Key Observations :

- The target compound’s tPSA (~80–85 Ų) is lower than derivatives with polar groups (e.g., 1o’s 99.3 Ų) but higher than 1q (75.5 Ų), suggesting moderate solubility and membrane permeability .

- The pyrrolidinyl group may reduce P-gp-mediated efflux compared to 1o, similar to 1q’s improved efflux ratio (0.8 vs. 25.0) .

Key Observations :

- The target compound’s pyrrolidinyl group may mimic basic moieties in kinase inhibitors (e.g., c-Src inhibitors with dimethylaminoethyl groups) .

- Compared to 1q’s eIF4A3 inhibition (IC50: 0.14 μM), the target compound’s activity would depend on pyrrolidinyl interactions with RNA helicase domains .

ADMET and Pharmacokinetic Profiles

Modifications to the pyridin-2(1H)-one core significantly influence metabolic stability and bioavailability:

Table 3: ADMET Comparison

†Predicted from pyrrolidinyl stability.

‡Inferred from tPSA and efflux trends.

Key Observations :

- The target compound’s pharmacokinetic profile may resemble 1q, with balanced tPSA and efflux properties .

Biological Activity

1-Isopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one, with the CAS number 1710345-14-4, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 206.28 g/mol. The compound's structure features a pyridine ring substituted with an isopropyl group and a pyrrolidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1710345-14-4 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

Antiviral Properties

Recent studies have explored the antiviral properties of pyridine derivatives, including this compound. Research indicates that compounds within this class may exhibit significant inhibitory effects against various viral targets. For instance, related compounds have shown effectiveness against SARS-CoV-2 main protease, suggesting a potential application in treating COVID-19 .

The proposed mechanism of action for this compound involves the inhibition of viral proteases or polymerases. This inhibition disrupts the viral life cycle, preventing replication and spread within host cells. The structural features of the compound likely enhance its binding affinity to these enzymatic targets.

Study on Antiviral Activity

A study published in MedRxiv highlighted the development of orally bioavailable inhibitors for SARS-CoV-2, where pyridine derivatives were evaluated for their efficacy in vitro. The study reported significant antiviral activity, with effective concentrations (EC50) ranging from nanomolar to micromolar levels against various coronaviruses . Although specific data on this compound was not detailed in this research, its structural similarity to other active compounds suggests potential efficacy.

Inhibition Studies

In another investigation focusing on pyridine-based compounds, researchers assessed their inhibitory effects on mutant forms of isocitrate dehydrogenase (IDH1), which are implicated in certain cancers. The study demonstrated that modifications to the pyridine structure could enhance inhibitory potency, indicating that similar modifications might be explored for optimizing this compound for targeted therapies .

Q & A

Q. Advanced

- Core Scaffold Variation: Modify substituents at C-3 and C-4 to probe steric and electronic effects .

- Bioisosteric Replacement: Substitute the pyrrolidine ring with azetidine or piperidine to assess ring size impact.

- Quantitative SAR (QSAR): Use computational models (e.g., CoMFA) to predict activity based on descriptors like logP and tPSA .

What role does this compound play in multi-target drug discovery, particularly for diseases like diabetes or cancer?

Advanced

Its dual inhibition potential (e.g., DPP-4 for diabetes and survivin for cancer) makes it a promising polypharmacological candidate. Synergistic effects can be tested via combination studies with metformin (diabetes) or paclitaxel (cancer). Dose-response curves and combination indices (e.g., Chou-Talalay method) quantify synergism .

How can computational modeling enhance the design of analogs with improved pharmacokinetic profiles?

Q. Advanced

- Molecular Dynamics (MD): Simulate ligand-target binding stability over 100-ns trajectories to identify critical interactions .

- ADMET Prediction: Tools like SwissADME forecast absorption, CYP450 interactions, and blood-brain barrier penetration.

- Free Energy Perturbation (FEP): Guides rational substitutions by calculating binding energy changes .

What experimental controls are critical when assessing this compound’s anti-inflammatory or antioxidant effects?

Q. Advanced

- Positive Controls: Compare with established agents (e.g., dexamethasone for inflammation, ascorbic acid for antioxidant activity).

- Cytotoxicity Assays: Rule out false positives from cell death (e.g., MTT or LDH assays).

- ROS Detection: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress reduction .

How can researchers reconcile discrepancies in synthetic yields reported across different studies?

Advanced

Systematic analysis of variables is key:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.